Cas no 4599-47-7 (H-DL-Phe(4-Me)-OH)

H-DL-Phe(4-Me)-OH is a non-natural amino acid derivative featuring a methyl group at the para position of the phenyl ring in phenylalanine. This modification enhances steric and electronic properties, making it valuable in peptide synthesis and medicinal chemistry research. The racemic (DL) form allows for versatile applications in studying chiral interactions and developing bioactive compounds. Its structural uniqueness contributes to improved stability and binding affinity in peptide analogs, particularly in receptor-targeted studies. The compound is commonly used as a building block in the design of enzyme inhibitors, peptidomimetics, and modified peptides for pharmaceutical and biochemical investigations. High purity and consistent quality ensure reliable performance in synthetic workflows.
H-DL-Phe(4-Me)-OH structure
H-DL-Phe(4-Me)-OH structure
商品名:H-DL-Phe(4-Me)-OH
CAS番号:4599-47-7
MF:C10H13NO2
メガワット:179.215722799301
MDL:MFCD05227938
CID:94418
PubChem ID:409319

H-DL-Phe(4-Me)-OH 化学的及び物理的性質

名前と識別子

    • 2-Amino-3-p-tolyl-propionic acid
    • H-DL-Phe(4-Me)-OH
    • 4-METHY-DL-PHENYLALANINE
    • 4-Methyl-DL-phenylalanine
    • 4-Methylphe
    • DL-4-Me-Phe-OH
    • 3-p-Tolyl-DL-alanine
    • CS-W022741
    • MFCD00152137
    • FT-0647131
    • D-4-Methylphenylalanine
    • FT-0633957
    • AB01742
    • 2-AMINO-3-P-TOLYLPROPANOIC ACID
    • AKOS016843033
    • FS-2553
    • 4599-47-7
    • FT-0653319
    • A872298
    • 2-amino-3-(4-methylphenyl)propanoic acid
    • alpha-Amino-4-methylbenzenepropionic acid
    • HY-W042001
    • L-4-METHYLPHE
    • H-P-ME-PHE-OH
    • 2-Amino-3-(p-tolyl)propanoic acid
    • DL-4-METHYLPHENYLALANINE
    • SY035279
    • EN300-157685
    • AM83429
    • SCHEMBL44871
    • J-300420
    • SY035280
    • MFCD05227938
    • AB21662
    • A50212
    • H-p-Me-D-Phe-OH
    • AKOS000170686
    • MFCD00038575
    • 4-Methylphenylalanine
    • L-4-Methylphenylalanine
    • DA-53910
    • DTXSID20228249
    • MDL: MFCD05227938
    • インチ: 1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
    • InChIKey: DQLHSFUMICQIMB-UHFFFAOYSA-N
    • ほほえんだ: OC(C(CC1C=CC(C)=CC=1)N)=O

計算された属性

  • せいみつぶんしりょう: 179.09500
  • どういたいしつりょう: 179.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.2

じっけんとくせい

  • 密度みつど: 1.165
  • ゆうかいてん: 277 ºC
  • PSA: 63.32000
  • LogP: 1.64970

H-DL-Phe(4-Me)-OH セキュリティ情報

H-DL-Phe(4-Me)-OH 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

H-DL-Phe(4-Me)-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-157685-2.5g
2-amino-3-(4-methylphenyl)propanoic acid
4599-47-7
2.5g
$78.0 2023-02-14
Chemenu
CM220365-10g
2-Amino-3-(p-tolyl)propanoic acid
4599-47-7 98%
10g
$173 2024-07-16
abcr
AB438111-25 g
2-Amino-3-p-tolyl-propionic acid, 95% (H-DL-Phe(4-Me)-OH); .
4599-47-7 95%
25g
€518.00 2023-06-16
TRC
M260105-250mg
DL-4-Methylphenylalanine
4599-47-7
250mg
$75.00 2023-05-18
Chemenu
CM220365-10g
2-Amino-3-(p-tolyl)propanoic acid
4599-47-7 98%
10g
$173 2021-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OB493-1g
H-DL-Phe(4-Me)-OH
4599-47-7 98%
1g
208CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OB493-25g
H-DL-Phe(4-Me)-OH
4599-47-7 98%
25g
1951CNY 2021-05-08
Enamine
EN300-157685-1.0g
2-amino-3-(4-methylphenyl)propanoic acid
4599-47-7
1g
$0.0 2023-06-08
Enamine
EN300-157685-5.0g
2-amino-3-(4-methylphenyl)propanoic acid
4599-47-7
5.0g
$132.0 2023-02-14
Fluorochem
221702-10g
2-Amino-3-p-tolyl-propionic acid
4599-47-7 95%
10g
£141.00 2022-03-01

H-DL-Phe(4-Me)-OH 合成方法

H-DL-Phe(4-Me)-OHに関する追加情報

Professional Introduction to Compound with CAS No. 4599-47-7 and Product Name H-DL-Phe(4-Me)-OH

Compound with the CAS number 4599-47-7 and the product name H-DL-Phe(4-Me)-OH represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, chemically known as N-(4-methoxyphenyl)-D-phenylalanine, has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The inclusion of the D-isomer of phenylalanine and the 4-methoxy group introduces specific pharmacophoric features that make this compound a valuable candidate for further research and development.

The structure of H-DL-Phe(4-Me)-OH is characterized by a phenylalanine backbone with a methyl group at the 4-position of the aromatic ring and an N-terminal hydroxyl group. This configuration imparts distinct physicochemical properties, including solubility, stability, and metabolic pathways, which are critical factors in drug design. The D-isomer configuration is particularly noteworthy, as it often exhibits different biological activities compared to its L-isomer counterpart, making it a subject of intense interest in stereochemistry and pharmacology.

Recent studies have highlighted the potential of H-DL-Phe(4-Me)-OH in various therapeutic applications. Its unique structural motifs have been explored in the development of enzyme inhibitors, receptor ligands, and peptidomimetics. For instance, research has demonstrated its efficacy in modulating enzymes involved in metabolic pathways, suggesting its utility in treating conditions related to metabolic dysregulation. Additionally, its interaction with specific protein targets has been investigated, revealing promising leads for the development of novel therapeutic agents.

In the realm of peptide mimetics, H-DL-Phe(4-Me)-OH has shown remarkable potential in stabilizing peptide structures and enhancing their bioavailability. The incorporation of the 4-methoxy group enhances hydrophobicity, which can improve membrane permeability and cellular uptake. This property is particularly valuable in designing peptidomimetics that require efficient delivery systems. Furthermore, the D-isomer configuration can alter binding affinities and selectivity profiles, making it a versatile tool for drug discovery.

The compound's stability under various conditions is another critical aspect that contributes to its appeal in pharmaceutical applications. Studies have shown that H-DL-Phe(4-Me)-OH exhibits good stability under physiological conditions, making it suitable for formulation into oral or injectable medications. Its resistance to degradation by common metabolic enzymes also enhances its pharmacological profile, allowing for extended half-lives and reduced dosing frequencies.

Advances in computational chemistry have further enhanced our understanding of H-DL-Phe(4-Me)-OH's interactions with biological targets. Molecular docking studies have identified key binding pockets on enzymes and receptors where this compound can exert its effects. These insights have guided the design of derivatives with improved potency and selectivity. Additionally, computational modeling has helped predict metabolic pathways and potential side effects, enabling more efficient drug development processes.

The synthesis of H-DL-Phe(4-Me)-OH presents unique challenges due to its complex structure. However, recent advancements in synthetic methodologies have made it more accessible for research purposes. Techniques such as solid-phase peptide synthesis (SPPS) and enzymatic catalysis have been employed to achieve high yields and purity levels. These improvements have facilitated extensive structural optimization studies aimed at enhancing pharmacological properties.

Preclinical studies have provided valuable insights into the pharmacokinetic behavior of H-DL-Phe(4-Me)-OH. Data from animal models indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings support its potential as a lead compound for further clinical development. Moreover, preliminary toxicology studies have shown minimal adverse effects at relevant doses, reinforcing its safety profile.

The role of H-DL-Phe(4-Me)-OH in drug discovery extends beyond traditional small-molecule therapeutics. Its structural features make it an excellent scaffold for developing biologics such as monoclonal antibodies and fusion proteins. By incorporating this compound into biologic structures, researchers aim to enhance stability, reduce immunogenicity, and improve therapeutic efficacy.

Future directions in research on H-DL-Phe(4-Me)-OH include exploring its applications in targeted therapy and personalized medicine. Advances in nanotechnology have enabled the formulation of this compound into targeted drug delivery systems, which can enhance treatment specificity and reduce off-target effects. Additionally, genetic profiling techniques can help identify patient subpopulations that are most likely to benefit from therapies involving H-DL-Phe(4-Me)-OH, paving the way for personalized treatment strategies.

In conclusion,H-DL-Phe(4-Me)-OH, with its CAS number 4599-47-7, represents a promising candidate for pharmaceutical innovation. Its unique structural features, combined with favorable pharmacokinetic properties, make it a valuable tool for drug discovery across multiple therapeutic areas. As research continues to uncover new applications and optimize synthetic methodologies,H-DL-Phe(4-Me)-OH is poised to play a significant role in the development of next-generation therapeutics.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:4599-47-7)H-DL-Phe(4-Me)-OH
A872298
清らかである:99%
はかる:25g
価格 ($):180.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:4599-47-7)2-AMINO-3-P-TOLYL-PROPIONIC ACID
sfd6573
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ